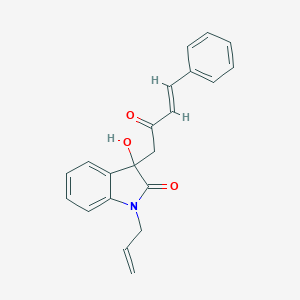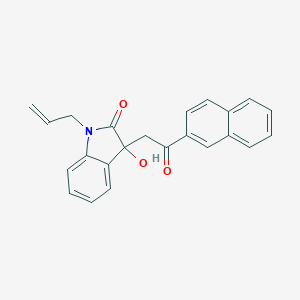![molecular formula C18H17NO3 B214718 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to inhibit protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. As a result, this compound 31-8220 has been used as a tool compound to study the role of PKC in various biological processes, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits PKC by binding to the enzyme's catalytic domain. It competes with ATP for binding to the enzyme, thereby preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to improve insulin sensitivity in diabetic animal models by reducing insulin resistance. In addition, it has been shown to reduce inflammation and oxidative stress in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards PKC. It has been shown to inhibit all PKC isoforms with similar potency, making it a useful tool compound for studying the role of PKC in various biological processes. However, one of the limitations of using this compound 31-8220 is its potential off-target effects. It has been shown to inhibit other kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), at higher concentrations, which may confound the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound 31-8220. Another direction is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the use of this compound 31-8220 in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
The synthesis of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting material is 5-methylindole, which is reacted with 2-(4-methylphenyl)acetyl chloride in the presence of a base to form 5-methyl-2-(4-methylphenyl)indol-3-yl acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-oxo-2-phenylacetic acid in the presence of a dehydrating agent to form this compound.
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-11-3-6-13(7-4-11)16(20)10-18(22)14-9-12(2)5-8-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
Clave InChI |
MZFGKOQKVVVVPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)